molecular formula C18H16N2O2S B1428541 2-(6-甲基吡啶-3-基)-3-(4-甲磺基苯基)吡啶 CAS No. 1350206-14-2

2-(6-甲基吡啶-3-基)-3-(4-甲磺基苯基)吡啶

货号 B1428541
CAS 编号: 1350206-14-2
分子量: 324.4 g/mol
InChI 键: DJQFDIJHIDCKJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine” is a chemical compound with the molecular formula C18H16N2O2S . It is an impurity of Etoricoxib, which is a selective COX-2 inhibitor .


Synthesis Analysis

The synthesis of this compound involves a five-step process . The process starts with the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride. This is followed by the conversion of 4-(methylthio)benzyl chloride with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile. The 4-(methylthio)phenylacetonitrile is then condensed with a 6-methylnicotinic ester to give 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine. This compound is then hydrolyzed and decarboxylated under acidic conditions to give 3-2-(4-(methylthio)phenyl)acetylpyridine. Finally, 3-2-(4-(methylthio)phenyl)acetylpyridine is oxidized to give the end product .


Molecular Structure Analysis

The molecular structure of “2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine” can be represented by the InChI code: InChI=1S/C18H16N2O2S/c1-13-5-6-15 (12-20-13)18-17 (4-3-11-19-18)14-7-9-16 (10-8-14)23 (2,21)22/h3-12H,1-2H3 .

科学研究应用

光致发光性能

作为一系列双环金属铱(III)配合物的一部分,2-(6-甲基吡啶-3-基)-3-(4-甲磺基苯基)吡啶已被研究其光致发光性能。这些配合物在去氧溶液中表现出绿色或蓝色发射,具有显著的光致发光量子产率。这类材料在发光电化学电池(LECs)领域中具有相关性 (Ertl et al., 2015)

晶体学和多形性

与2-(6-甲基吡啶-3-基)-3-(4-甲磺基苯基)吡啶结构相关的N-(6-甲基吡啶-2-基)间甲苯磺酰胺的多形体已被表征。该化合物中观察到的二态性取决于溶剂,并显示出分子构象和堆积的变化 (Pan & Englert, 2013)

配位化学

吡啶衍生物,如2-(6-甲基吡啶-3-基)-3-(4-甲磺基苯基)吡啶,已被用于配位化学,特别是与镧系化合物一起用于生物传感和铁配合物显示独特的热和光化学自旋态转变 (Halcrow, 2005)

化学合成

已对使用2-(6-甲基吡啶-3-基)-3-(4-甲磺基苯基)吡啶衍生物合成取代的2-氨基吡啶进行研究。这些化合物是有机合成和药物研究中的重要中间体 (Teague, 2008)

氢键供体和受体

已对平衡双功能芳香N-杂环化合物中的氢键供体和受体进行研究,其中包括2-(6-甲基吡啶-3-基)-3-(4-甲磺基苯基)吡啶。这些化合物在超分子试剂的开发中具有重要意义 (Aakeröy et al., 2007)

双金属配合物

使用源自2-(6-甲基吡啶-3-基)-3-(4-甲磺基苯基)吡啶的配体稳定了涉及钇和铕等元素的双金属配合物。这些配合物展示出独特的化学和电子性质,在无机和有机金属化学中具有价值 (Dietel et al., 2009)

化学转化中的反应性

已探索了与2-(6-甲基吡啶-3-基)-3-(4-甲磺基苯基)吡啶密切相关的2-取代-3-乙基磺基吡啶在各种化学转化中的反应性。了解这种反应性模式对于设计有机化学中的新合成途径至关重要 (Rouchaud et al., 1997)

属性

IUPAC Name

2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-5-6-15(12-20-13)18-17(4-3-11-19-18)14-7-9-16(10-8-14)23(2,21)22/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQFDIJHIDCKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Citations

For This Compound
46
Citations
D Riendeau, MD Percival, C Brideau… - … of Pharmacology and …, 2001 - ASPET
We report here the preclinical profile of etoricoxib (MK-0663) [5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl) pyridine], a novel orally active agent that selectively inhibits …
Number of citations: 636 jpet.aspetjournals.org
N Chauret, JA Yergey, C Brideau, RW Friesen… - Bioorganic & medicinal …, 2001 - Elsevier
Characterization of the metabolites of the COX-2 inhibitor etoricoxib (MK-0663 and L-791,456) produced in vitro indicate formation of an N-oxide pyridine and hydroxymethyl pyridine …
Number of citations: 65 www.sciencedirect.com
SR Pattan, SG Jamdar, RK Godge… - Journal of Chemical …, 2009 - researchgate.net
A simple, selective, rapid, precise and economical reverse phase high-pressure liquid chromatographic method has been developed for the simultaneous estimation of Paracetamol …
Number of citations: 61 www.researchgate.net
DR Chaple, KP Bhusari - Research Journal of Pharmacy and …, 2009 - indianjournals.com
Simple UV and first derivative spectrophotometric methods have been developed for the determination of etoricoxib in tablet dosage form. In simple UV method, spectrum of etoricoxib in …
Number of citations: 5 www.indianjournals.com
C Narajji, MD Karvekar - Der Pharma Chem, 2011 - researchgate.net
A RP-HPLC method was developed for simultaneous estimation of Paracetamol and Etoricoxib tablet formulation using Phenomenex Luna C18 column (250 mm× 4.6 mm id, 5 µm …
Number of citations: 6 www.researchgate.net
V Ravalika, AK Sailaja - Nano Biomedicine and Engineering, 2017 - researchgate.net
The main objective of this study is to formulate etoricoxib niosomes as vesicular carriers for site specific drug delivery. Niosomes are novel vesicular carriers, in which the drug is …
Number of citations: 60 www.researchgate.net
CA Gulhane, WA Panchale, JV Manwar… - Asian Journal of …, 2021 - indianjournals.com
A new simple, reproducible and efficient liquid chromatographic method (RP-HPLC) was developed for simultaneous estimation of thiocolchicoside and etoricoxib for tablet formulation. …
Number of citations: 17 www.indianjournals.com
SS HASHMI - researchgate.net
Two simple, sensitive, precise, reliable and reproducible extractive spectrophotometric methods (A and B) have been developed for the estimation of etoricoxib in bulk as well as in …
Number of citations: 0 www.researchgate.net
S Mittapalli, G Bolla, S Perumalla, A Nangia - CrystEngComm, 2016 - pubs.rsc.org
Novel crystalline forms of etoricoxib (ETR) with pharmaceutically acceptable coformers (generally regarded as safe, GRAS), such as glutaric acid (1 : 1), adipic acid (2 : 1), suberic acid (…
Number of citations: 17 pubs.rsc.org
K Sadasivam, G Salgado Moran… - Journal of the Chilean …, 2020 - SciELO Chile
In this work, a computational chemical study of Etoricoxib was carried out at the X/6311G (d, p)(where X= B3LYP, M06 and ωB97XD) level of theory, at the gas, aqueous and ethanol …
Number of citations: 2 www.scielo.cl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。